molecular formula C5H6ClN3O B1589328 3-Chloro-6-methoxypyrazin-2-amine CAS No. 13484-56-5

3-Chloro-6-methoxypyrazin-2-amine

Cat. No. B1589328
CAS RN: 13484-56-5
M. Wt: 159.57 g/mol
InChI Key: NXASRWBWVZXWCY-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyrazin-2-amine (3C6MPA) is a chemical compound with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C5H7ClN2O, and is a derivative of pyrazine. 3C6MPA has been studied extensively for its potential use in drug design, and is a valuable tool for researchers looking to better understand the biochemical and physiological effects of various compounds.

Scientific Research Applications

Pharmacology

In pharmacology, 3-Chloro-6-methoxypyrazin-2-amine is explored for its potential as a building block in the synthesis of various pharmaceutical compounds. Its structure is amenable to modifications that can lead to the development of new drugs with potential therapeutic applications .

Agriculture

This compound may serve as an intermediate in the synthesis of agrochemicals. Its derivatives could be used in the development of pesticides or herbicides that help protect crops from pests and diseases, contributing to increased agricultural productivity .

Material Science

In material science, 3-Chloro-6-methoxypyrazin-2-amine could be utilized in the creation of novel materials. Its chemical properties might allow it to interact with other substances to form polymers or coatings with unique characteristics, such as enhanced durability or resistance to environmental stressors .

Environmental Science

The compound’s role in environmental science could involve the detoxification of hazardous substances. Researchers might investigate its use in breaking down or neutralizing pollutants, thereby reducing their impact on ecosystems .

Biochemistry

Biochemically, 3-Chloro-6-methoxypyrazin-2-amine might be used to study enzyme-substrate interactions or to probe biochemical pathways. Its presence in a reaction can help elucidate the mechanisms by which certain biochemical transformations take place .

Industrial Applications

Industrially, this compound could be important in the synthesis of dyes, resins, or other chemicals that require specific pyrazine derivatives as precursors. Its versatility in chemical reactions makes it a valuable asset in industrial chemistry processes .

properties

IUPAC Name

3-chloro-6-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXASRWBWVZXWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470790
Record name 3-Chloro-6-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methoxypyrazin-2-amine

CAS RN

13484-56-5
Record name 3-Chloro-6-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-amino-6-methoxypyrazine 4-oxide in freshly distilled phosphorus oxychloride is refluxed for one hour. Thin layer chromatography indicates that the starting material is no longer present. The excess of phosphorus oxychloride is removed in vacuo and the residue is treated with crushed ice. After decomposition is complete the solution is made alkaline with 10% sodium hydroxide and extracted with chloroform. The chloroform extracts are washed with water, dried over sodium sulfate and evaporated to give the product which may be recrystallized from a suitable solvent such as ethanol.
Name
2-amino-6-methoxypyrazine 4-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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